4-cyano-N-propylbenzamide
Overview
Description
4-Cyano-N-propylbenzamide is a chemical compound with the molecular formula C11H12N2O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by a benzamide core with a cyano group at the para position and a propyl group attached to the nitrogen atom.
Mechanism of Action
Mode of Action
It’s worth noting that certain synthetic cinnamides and cinnamates, which share structural similarities with 4-cyano-n-propylbenzamide, have been found to interact directly with ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction could potentially disrupt the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. The compound’s potential interaction with ergosterol suggests it may affect pathways related to cell wall and membrane integrity
Result of Action
Based on the potential interaction with ergosterol, it can be speculated that the compound may disrupt cell wall and membrane integrity, leading to cell death . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-propylbenzamide typically involves the reaction of 4-cyanobenzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Cyano-N-propylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 4-cyanobenzoic acid.
Reduction: Formation of 4-aminobenzamide.
Substitution: Introduction of various substituents such as halogens or nitro groups on the benzene ring.
Scientific Research Applications
4-Cyano-N-propylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
4-Cyano-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.
4-Cyano-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
4-Cyano-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 4-Cyano-N-propylbenzamide is unique due to its specific combination of the cyano and propyl groups, which confer distinct physicochemical properties and biological activities. The propyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications .
Properties
IUPAC Name |
4-cyano-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFJQXGIIOLVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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